2-Amino-N-(8-(cyclohexylmethyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide
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Overview
Description
2-Amino-N-(8-(cyclohexylmethyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxy group, and a nortropane moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(8-(cyclohexylmethyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions to form the pyrimidine ring.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Nortropane Moiety: The nortropane moiety can be attached through nucleophilic substitution reactions, where a suitable nortropane derivative reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(8-(cyclohexylmethyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-Amino-N-(8-(cyclohexylmethyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(8-(cyclohexylmethyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclohexyl-N-methylbenzylamine: Shares structural similarities but lacks the pyrimidine ring and methoxy group.
N-(2-Aminobenzyl)-N-methylcyclohexanamine: Similar structure but different functional groups.
Uniqueness
2-Amino-N-(8-(cyclohexylmethyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide is unique due to its combination of a pyrimidine ring, methoxy group, and nortropane moiety
Properties
CAS No. |
84923-24-0 |
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Molecular Formula |
C20H31N5O2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-amino-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H31N5O2/c1-27-19-17(11-22-20(21)24-19)18(26)23-14-9-15-7-8-16(10-14)25(15)12-13-5-3-2-4-6-13/h11,13-16H,2-10,12H2,1H3,(H,23,26)(H2,21,22,24) |
InChI Key |
MEBIAQIVZIDVQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4CCCCC4)N |
Origin of Product |
United States |
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